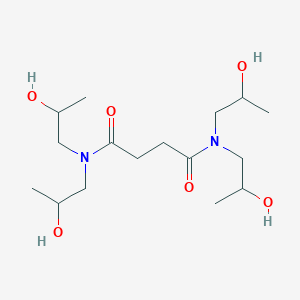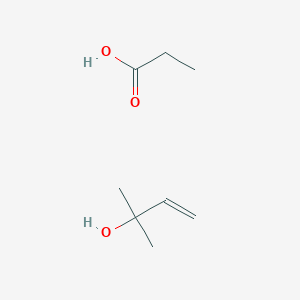
2-Methylbut-3-en-2-ol;propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a colorless liquid with a characteristic odor and is used in various chemical synthesis processes. . It is a colorless liquid with a pungent odor and is used as a preservative and flavoring agent in the food industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylbut-3-en-2-ol can be synthesized through the hydration of 2-methylbut-2-ene in the presence of dilute sulfuric acid . Another method involves the hydroboration-oxidation reaction of 3-methylbut-1-ene . Propanoic acid can be prepared by the oxidation of propan-1-ol using acidified potassium dichromate .
Industrial Production Methods
Industrial production of 2-methylbut-3-en-2-ol typically involves the catalytic hydration of isobutene. Propanoic acid is industrially produced by the hydrocarboxylation of ethylene using nickel carbonyl as a catalyst .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylbut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Hydrochloric acid (HCl) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methylbut-3-en-2-ol is used in the synthesis of various organic compounds and as a solvent in chemical reactions . It is also used in the production of fragrances and flavors . Propanoic acid is widely used as a preservative in the food industry and as an intermediate in the production of various chemicals . It also has applications in the pharmaceutical industry as an antifungal agent .
Wirkmechanismus
The mechanism of action of 2-methylbut-3-en-2-ol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new bond . In oxidation reactions, it loses electrons to form corresponding ketones or aldehydes . Propanoic acid exerts its effects by inhibiting the growth of mold and bacteria, thereby acting as a preservative .
Vergleich Mit ähnlichen Verbindungen
2-Methylbut-3-en-2-ol is similar to other unsaturated alcohols such as 3-methyl-1-buten-3-ol and 2-methyl-3-butene-2-ol . These compounds share similar chemical properties and undergo similar reactions. 2-methylbut-3-en-2-ol is unique in its specific applications in the synthesis of fragrances and flavors . Propanoic acid is similar to other carboxylic acids such as acetic acid and butanoic acid . It is unique in its use as a food preservative and antifungal agent .
Eigenschaften
CAS-Nummer |
57907-37-6 |
|---|---|
Molekularformel |
C8H16O3 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
2-methylbut-3-en-2-ol;propanoic acid |
InChI |
InChI=1S/C5H10O.C3H6O2/c1-4-5(2,3)6;1-2-3(4)5/h4,6H,1H2,2-3H3;2H2,1H3,(H,4,5) |
InChI-Schlüssel |
LZBMSZHKQDFRFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)O.CC(C)(C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


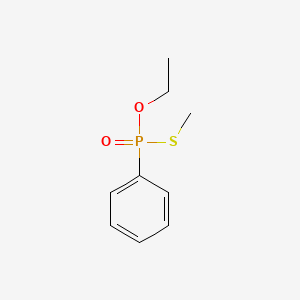
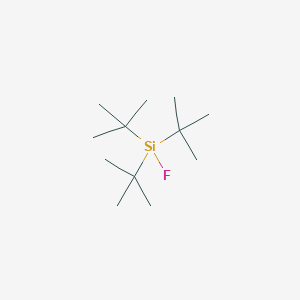


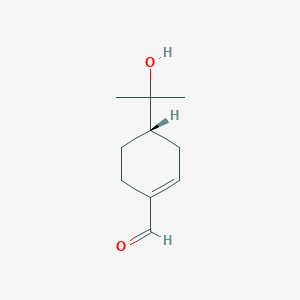
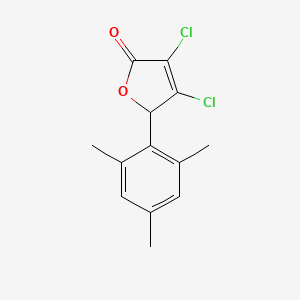
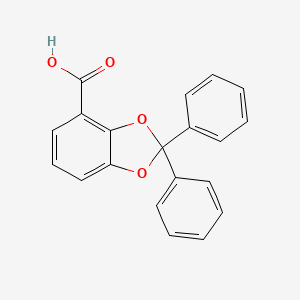
![3-Bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14628548.png)
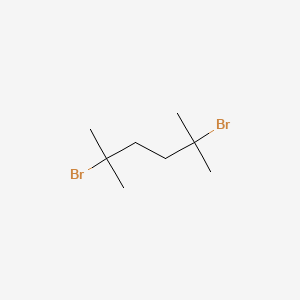
phosphane](/img/structure/B14628550.png)
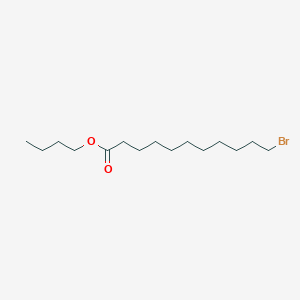

![4-[(2-Methylpropyl)sulfanyl]benzene-1-sulfonyl chloride](/img/structure/B14628573.png)
